4-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid is an organic compound that features a pyrazole ring substituted with a tert-butoxycarbonyl group and a carboxylic acid group. This compound is often used in organic synthesis, particularly in the protection of amine groups due to the presence of the tert-butoxycarbonyl (Boc) group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at ambient temperature . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to batch methods .
Chemical Reactions Analysis
Types of Reactions
4-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The Boc group can be selectively cleaved using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Deprotection of the Boc group can be achieved using trifluoroacetic acid or hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group results in the formation of the free amine .
Scientific Research Applications
4-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a protecting group for amines in organic synthesis.
Biology: The compound is used in the synthesis of peptides and other biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals where protection of functional groups is necessary.
Industry: The compound finds applications in the production of various chemicals and intermediates.
Mechanism of Action
The mechanism by which 4-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid exerts its effects involves the protection of amine groups. The Boc group is added to the amine under basic conditions, forming a carbamate. The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl protecting group: Used for the protection of amines in organic synthesis.
Phenylmethoxycarbonyl group (Cbz): Another protecting group for amines, stable under acidic and basic conditions but cleaved by catalytic hydrogenation.
Uniqueness
4-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific structure, which allows for selective protection and deprotection of amine groups under mild conditions. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-10(2,3)16-9(15)6-5-11-12(4)7(6)8(13)14/h5H,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLBVZVOWPHOHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N(N=C1)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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